

trans-2-Hexadecenoyl-L-carnitine CAS number and molecular weight

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Compound of Interest

Compound Name: *trans-2-Hexadecenoyl-L-carnitine*

Cat. No.: *B11929012*

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An In-depth Technical Guide to trans-2-Hexadecenoyl-L-carnitine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **trans-2-Hexadecenoyl-L-carnitine**, an endogenous metabolite crucial to fatty acid metabolism. This document details its physicochemical properties, analytical methodologies for its quantification, and its role within key metabolic pathways.

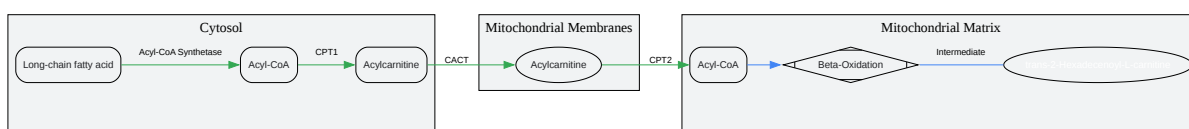
Physicochemical Properties

trans-2-Hexadecenoyl-L-carnitine is an acylcarnitine, a class of compounds essential for the transport of fatty acids into the mitochondria for subsequent beta-oxidation. Accurate identification and quantification of this molecule are critical for metabolic studies.

Property	Value
CAS Number	26145-55-1[1]
Molecular Weight	397.59 g/mol
Molecular Formula	C ₂₃ H ₄₃ NO ₄ [1]
Synonyms	(2R)-3-Carboxy-N,N,N-trimethyl-2-[[[(2E)-1-oxo-2-hexadecen-1-yl]oxy]-1-propanaminium inner salt, (2E)-hexadecenoylcarnitine

Metabolic Significance: The Carnitine Shuttle and Beta-Oxidation

trans-2-Hexadecenoyl-L-carnitine is an intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. The carnitine shuttle system facilitates the transport of these fatty acids across the inner mitochondrial membrane. Once inside the mitochondrial matrix, the fatty acyl-CoA undergoes a cyclical series of reactions, including the formation of trans-2-enoyl-CoA intermediates like the hexadecenoyl moiety of the titular compound.



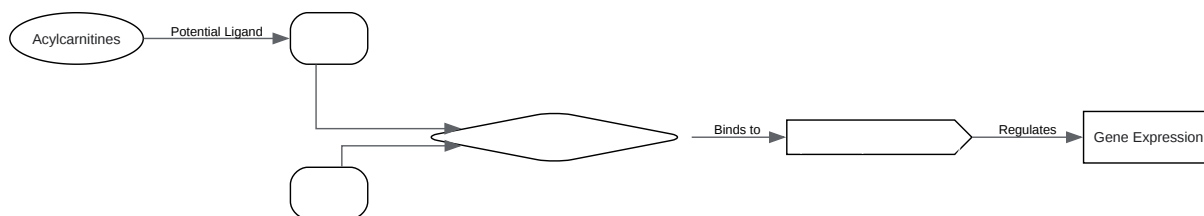
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Carnitine shuttle and beta-oxidation pathway.

Potential Regulatory Role: PPAR Signaling Pathway

Acylcarnitines, as products and intermediates of fatty acid metabolism, may influence cellular signaling pathways. The Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear

receptors that play a critical role in the regulation of lipid metabolism. Long-chain fatty acids and their derivatives are known ligands for PPARs. An accumulation of specific acylcarnitines, such as **trans-2-Hexadecenoyl-L-carnitine**, could potentially modulate PPAR activity, thereby affecting the expression of genes involved in fatty acid oxidation.[2][3][4][5][6]



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Potential influence of acylcarnitines on PPAR signaling.

Experimental Protocols: Quantification of trans-2-Hexadecenoyl-L-carnitine

The quantification of **trans-2-Hexadecenoyl-L-carnitine** in biological matrices is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a general guideline that can be adapted for specific research needs.

Sample Preparation

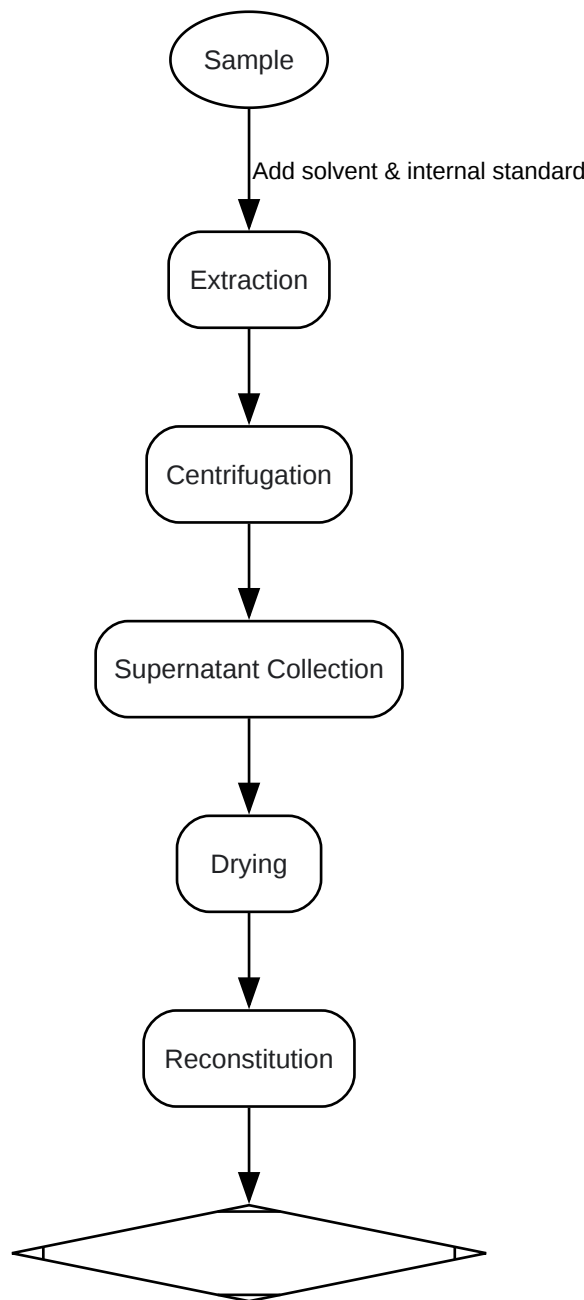
- Extraction:
 - For biofluids (plasma, urine), mix 20 µL of the sample with 500 µL of pre-cooled isopropanol containing 0.5% (V/V) acetic acid and an appropriate internal standard solution.
 - For tissues, homogenize 10 mg of the tissue in 400 µL of pre-cooled isopropanol with 0.5% (V/V) acetic acid and the internal standard.

- Sonicate the mixture in an ice bath for 5 minutes, followed by centrifugation at 16,000 x g for 10 minutes at 4°C.
- Collect the supernatant. Repeat the extraction process on the pellet and pool the supernatants.
- Dry the combined supernatants under a stream of nitrogen gas.
- Reconstitution:
 - Reconstitute the dried extract in 40 µL of 90% (V/V) methanol for analysis.

LC-MS/MS Analysis

- Chromatographic Separation:
 - Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size) is suitable for separation.
 - Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium acetate in water.
 - Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile.
 - Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the acylcarnitines.
 - Flow Rate: 0.5 mL/min.
 - Column Temperature: 50°C.
- Mass Spectrometry Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring for the specific precursor-to-product ion transitions of **trans-2-Hexadecenoyl-L-carnitine** and the internal standard. A common fragment ion for acylcarnitines is at m/z 85.

Workflow Diagram



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General workflow for acylcarnitine analysis.

This technical guide provides a foundational understanding of **trans-2-Hexadecenoyl-L-carnitine**, its biological context, and methods for its analysis. For specific applications, further optimization of the described protocols may be necessary.

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